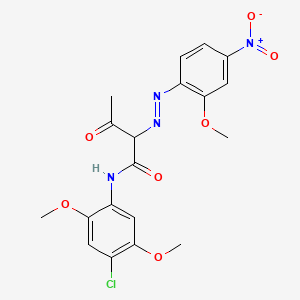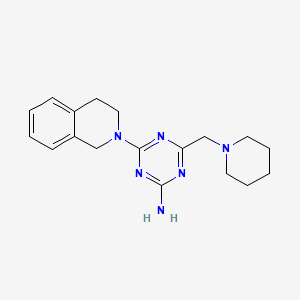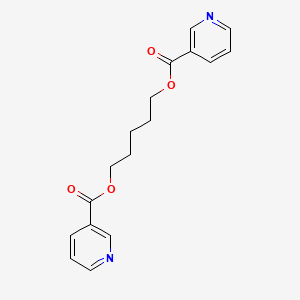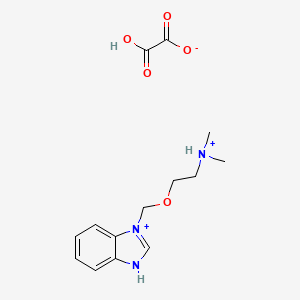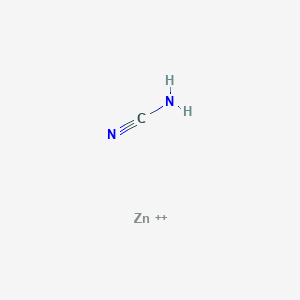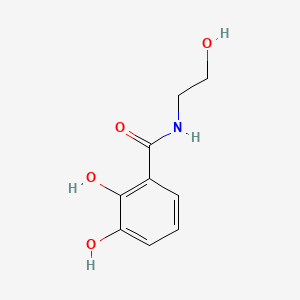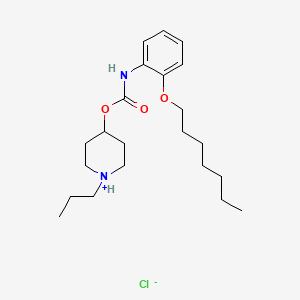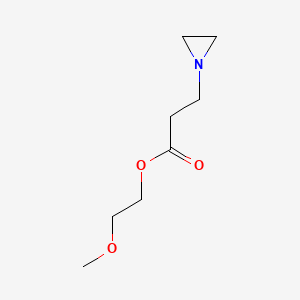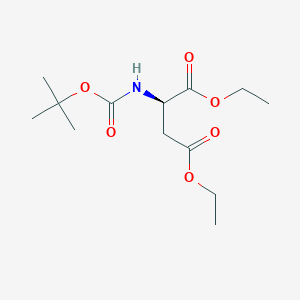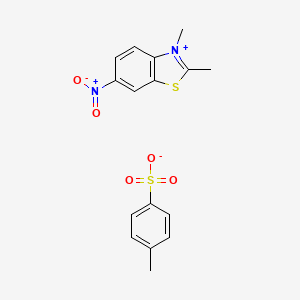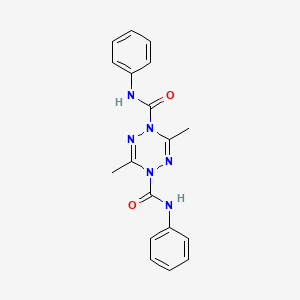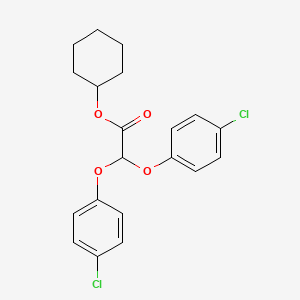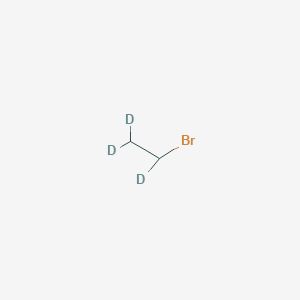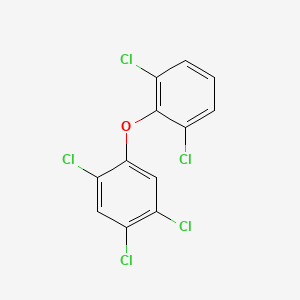
2,2',4,5,6'-Pentachlorodiphenyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,4,5,6’-Pentachlorodiphenyl ether is a chlorinated diphenyl ether compound with the molecular formula C12H5Cl5O. It is known for its high degree of chlorination, which imparts unique chemical and physical properties. This compound is part of a larger group of chlorinated diphenyl ethers, which have been studied for their environmental persistence and potential biological effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,4,5,6’-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired level of chlorination .
Industrial Production Methods
Industrial production of 2,2’,4,5,6’-Pentachlorodiphenyl ether follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring to ensure consistent product quality. Safety measures are also in place to handle the toxic nature of chlorine gas and the resulting chlorinated compounds .
化学反应分析
Types of Reactions
2,2’,4,5,6’-Pentachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can remove chlorine atoms, resulting in less chlorinated diphenyl ethers.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium hydroxide.
Major Products
The major products formed from these reactions include various hydroxylated, dechlorinated, and substituted diphenyl ethers. These products can have different physical and chemical properties compared to the parent compound .
科学研究应用
2,2’,4,5,6’-Pentachlorodiphenyl ether has been studied extensively in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a model compound to study the behavior of chlorinated aromatic compounds.
Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Studied for its potential toxicological effects and its role in environmental health.
Industry: Used in the production of flame retardants and other industrial chemicals.
作用机制
The mechanism of action of 2,2’,4,5,6’-Pentachlorodiphenyl ether involves its interaction with biological molecules. It can bind to and activate or inhibit various enzymes and receptors. The compound’s high degree of chlorination allows it to persist in the environment and bioaccumulate in living organisms. This persistence can lead to long-term biological effects, including disruption of endocrine function and other toxicological impacts .
相似化合物的比较
2,2’,4,5,6’-Pentachlorodiphenyl ether can be compared with other chlorinated diphenyl ethers, such as:
2,2’,4,4’,5-Pentachlorodiphenyl ether: Similar in structure but with different chlorine substitution patterns.
2,2’,4,4’,6-Pentachlorodiphenyl ether: Another isomer with a different arrangement of chlorine atoms.
2,2’,3,4,4’-Pentachlorodiphenyl ether: Differing in the position of chlorine atoms on the aromatic rings.
These compounds share some chemical properties but can have different biological and environmental effects due to their structural differences. The unique arrangement of chlorine atoms in 2,2’,4,5,6’-Pentachlorodiphenyl ether contributes to its specific reactivity and persistence .
属性
CAS 编号 |
130892-67-0 |
|---|---|
分子式 |
C12H5Cl5O |
分子量 |
342.4 g/mol |
IUPAC 名称 |
1,2,4-trichloro-5-(2,6-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-2-1-3-7(14)12(6)18-11-5-9(16)8(15)4-10(11)17/h1-5H |
InChI 键 |
BOJBTUWEQMUWHT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)OC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



